1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a synthetic organic compound that features a cyclopentane ring substituted with a chlorophenyl group and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopentane ring with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Sulfamoylphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and sulfamoylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl₃) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring.
1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H19ClN2O3S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3S/c19-14-5-3-13(4-6-14)18(11-1-2-12-18)17(22)21-15-7-9-16(10-8-15)25(20,23)24/h3-10H,1-2,11-12H2,(H,21,22)(H2,20,23,24) |
InChI Key |
GMMPWSMZNOKJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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